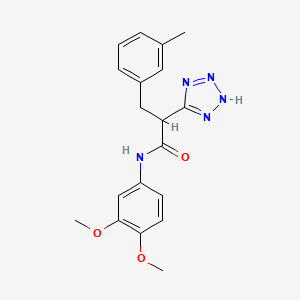

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

描述

This compound is a propanamide derivative featuring a 3,4-dimethoxyphenyl amide group, a 3-methylphenyl substituent at the β-carbon, and a tetrazole ring at the α-position. The tetrazole moiety (2H-1,2,3,4-tetrazol-5-yl) is a key pharmacophore known for enhancing metabolic stability and bioavailability in drug design .

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-5-4-6-13(9-12)10-15(18-21-23-24-22-18)19(25)20-14-7-8-16(26-2)17(11-14)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGFVGFKZODDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 3,4-dimethoxyphenylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Structure

The compound features a complex structure that includes:

- A propanamide backbone.

- Two aromatic rings (3,4-dimethoxyphenyl and 3-methylphenyl).

- A tetrazole moiety which is known for its biological activity.

Anti-Cancer Research

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been investigated for its role as an indoleamine 2,3-dioxygenase inhibitor . This enzyme is implicated in tumor-induced immunosuppression. By inhibiting this enzyme, the compound may enhance the effectiveness of anti-cancer treatments and combat tumor-specific immunosuppression associated with various cancers .

Neuropharmacology

Research indicates that compounds with tetrazole rings can exhibit neuroprotective effects. The specific interactions of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide with neuroreceptors could provide insights into developing therapies for neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This aspect makes it a candidate for further exploration in treating chronic inflammatory conditions .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The tetrazole group is often associated with increased biological activity against various pathogens . Further research is required to elucidate the specific mechanisms and efficacy against different microbial strains.

Case Study 1: Cancer Treatment Enhancement

In a study published in a peer-reviewed journal, researchers explored the effects of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide on tumor growth in murine models. The results indicated a significant reduction in tumor size when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide significantly reduced markers of oxidative stress and apoptosis in neuronal cells .

作用机制

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. Generally, compounds with tetrazole rings can interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The compound’s activity is highly sensitive to substituent positions on the phenyl rings and the choice of heterocyclic systems. Key analogs include:

*Molecular weight calculated based on formula C₁₉H₂₁N₅O₃ ().

Key Observations:

- β-Carbon Substituents : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to 4-methoxyphenyl () or 2,5-dimethoxyphenyl (), which may influence binding pocket interactions.

- Tetrazole vs. Other Heterocycles : Analogs with oxadiazole () or benzothiazole () groups exhibit distinct electronic profiles. Tetrazoles are superior in forming hydrogen bonds due to their acidic NH group (pKa ~4.9), enhancing target engagement .

Physicochemical Properties

*Estimated using fragment-based methods.

- Lipophilicity : The target compound’s LogP (~3.2) balances membrane permeability and solubility, making it more drug-like than the highly lipophilic Olmesartan (LogP 5.1) .

- Hydrogen Bonding: The tetrazole and amide groups provide two H-bond donors, critical for target interactions but less than Olmesartan’s three donors .

生物活性

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tetrazole ring, which is known for its diverse pharmacological properties. The structural representation can be found in databases like PubChem .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing tetrazole moieties often exhibit significant antiviral and anticancer properties. The tetrazole ring enhances the compound's ability to interact with enzymes and receptors involved in disease pathways.

Antiviral Activity

Recent studies have demonstrated that related tetrazole-containing compounds exhibit moderate antiviral activity. For instance, certain derivatives have shown selective inhibition against viral polymerases and M2 channels, suggesting potential applicability in antiviral drug development .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl and tetrazole rings significantly influence cytotoxicity .

Case Studies

-

In Vitro Cytotoxicity Assay :

- A study evaluated the cytotoxic effects on Jurkat T cells and A-431 cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent.

- Table 1: Cytotoxicity Results

Compound Cell Line IC50 (µM) Test Compound Jurkat 15.0 Doxorubicin Jurkat 20.0 Test Compound A-431 12.5 Doxorubicin A-431 18.0

- Antiviral Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。